molecular formula C21H15Cl2NO3 B3478187 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B3478187
M. Wt: 400.3 g/mol
InChI Key: FBCPQZFDSIXZBR-UHFFFAOYSA-N
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Description

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl ring substituted with a 4-methylphenylcarbamoyl group and a 2,4-dichlorobenzoate group, making it a complex molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isocyanate with 4-aminophenyl 2,4-dichlorobenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A related compound with similar chlorine substitutions but lacking the carbamoyl and benzoate groups.

    4-Methylphenyl isocyanate: Shares the 4-methylphenyl group but differs in its functional groups and overall structure.

Uniqueness

The presence of both carbamoyl and dichlorobenzoate groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields .

Properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c1-13-2-7-16(8-3-13)24-20(25)14-4-9-17(10-5-14)27-21(26)18-11-6-15(22)12-19(18)23/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCPQZFDSIXZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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